4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride
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Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the cyano group could undergo transformations to carboxylic acids, amides, or amines. The sulfonyl chloride group is typically very reactive and could be involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar cyano and sulfonyl chloride groups could impact its solubility and reactivity .Scientific Research Applications
Heterocyclic System Synthesis
4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride has been studied for its role in synthesizing new heterocyclic systems. The reaction of these compounds with amino-pyrazoles and triazole leads to the formation of carbonitriles. These carbonitriles, upon treatment with sodium hydride, eliminate sulfur dioxide, leading to new heterocyclic systems like oxazolo-pyrazolo-pyrimidine and oxazolo-triazolo-pyrimidine (Kornienko et al., 2014).
Synthesis and Characterization
This compound is also crucial in the synthesis and characterization of various organic compounds. It has been used to create compounds containing a phenylsulfonyl phenyl fragment, characterized using spectral methods and elemental analysis. These compounds have potential therapeutic applications, as indicated by their cytotoxicity assessment using the Daphnia magna bioassay (Apostol et al., 2019).
Anticancer Activity
The derivative compounds of this compound have been studied for their anticancer properties. A series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates synthesized from this compound were tested in vitro against various cancer cell lines. Some derivatives showed potent and broad-spectrum cytotoxic activity against human cancer cells, suggesting potential in anticancer drug development (Pilyo et al., 2020).
Synthesis of Extended Oxazoles
The compound plays a significant role in the synthesis of extended oxazoles. Its derivatives have been used as scaffolds for synthetic elaboration, leading to the creation of extended oxazoles with various functional groups. This has applications in the development of new pharmaceuticals and therapeutic agents (Patil & Luzzio, 2016).
Properties
IUPAC Name |
4-cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3S/c1-7-2-4-8(5-3-7)10-14-9(6-13)11(17-10)18(12,15)16/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCNSGLNCOBFRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)S(=O)(=O)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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